2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate
Description
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate is a synthetic benzoate ester derivative characterized by a trifluoromethyl-substituted anilino group and a butoxyethoxyethyl side chain. It is structurally related to the non-steroidal anti-inflammatory drug (NSAID) etofenamate (2-(2-hydroxyethoxy)ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate), differing primarily in the substitution of the hydroxyl group in etofenamate with a butoxy moiety . This compound is cataloged as an impurity (Impurity E) in pharmacopoeial standards for etofenamate, indicating its relevance in pharmaceutical quality control . Its molecular formula is C₂₂H₂₆F₃NO₄, with a molecular weight of 437.45 g/mol .
Properties
CAS No. |
2200281-00-9 |
|---|---|
Molecular Formula |
C22H26F3NO4 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C22H26F3NO4/c1-2-3-11-28-12-13-29-14-15-30-21(27)19-9-4-5-10-20(19)26-18-8-6-7-17(16-18)22(23,24)25/h4-10,16,26H,2-3,11-15H2,1H3 |
InChI Key |
BYJRRSFVIXWYCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Molecular Formula | C22H26F3NO4 |
| Molecular Weight | 425.44 g/mol |
| CAS Number | 2200281-00-9 |
| IUPAC Name | 2-(2-butoxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
| Synonyms | Etofenamate impurity E, Benzoic acid, 2-[[3-(trifluoromethyl)phenyl]amino]-, 2-(2-butoxyethoxy)ethyl ester |
| Stereochemistry | Achiral |
| Optical Activity | None |
The compound is structurally characterized by an ester linkage between a substituted benzoic acid and a glycol ether moiety, with a trifluoromethyl-substituted aniline group attached to the aromatic ring.
Preparation Methods Analysis
Esterification Reaction
The primary synthetic step is an esterification reaction between the carboxylic acid derivative and 2-(2-butoxyethoxy)ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or by using coupling reagents like dicyclohexylcarbodiimide (DCC) in organic solvents.
- Typical conditions :
- Solvent: Dichloromethane, toluene, or other aprotic solvents
- Temperature: Ambient to reflux (25–110°C)
- Catalyst: Sulfuric acid, p-toluenesulfonic acid, or carbodiimide-based coupling agents
- Reaction time: Several hours to overnight
The reaction proceeds via activation of the carboxyl group followed by nucleophilic attack by the hydroxyl group of the glycol ether, forming the ester bond and releasing water or by-products.
Purification and Isolation
Following synthesis, the crude product mixture contains:
- Desired ester product
- Unreacted starting materials
- Side products and impurities (including butanal and heavy components)
Purification is achieved primarily by distillation techniques and sometimes by chromatography.
Distillation Process Details:
| Step | Description |
|---|---|
| Crude product distillation | Removal of low boiling impurities such as heptane and unreacted 2-butoxyethanol |
| Fractional distillation | Separation of benzoic acid and other impurities |
| Final distillation | Isolation of pure 2-(2-butoxyethoxy)ethyl benzoate with >99% purity |
| Distillation conditions | Vacuum distillation at reduced pressure (1–24 mm Hg), temperature up to 160°C in reboiler |
| Equipment | Use of columns with wire gauze packing or partition wall columns for improved separation efficiency |
The distillation process is critical to remove impurities such as butanal, which can form during distillation, and to achieve the high purity required for pharmaceutical or coating applications.
Alternative Synthetic Approaches
While the esterification route is the most common, alternative methods reported in literature and patents include:
- Use of activated esters or acid chlorides of 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid to enhance reaction efficiency.
- Enzymatic esterification using lipases for milder conditions, though less common for this compound.
- Solid-phase synthesis for rapid screening in research contexts.
However, these methods are less documented and less industrially applied compared to classical esterification followed by distillation.
Summary Table of Preparation Methods
| Methodology | Reagents/Conditions | Purification | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid-catalyzed esterification | 2-(2-butoxyethoxy)ethanol, 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, H2SO4, reflux | Vacuum distillation | Simple, cost-effective | Requires careful removal of catalyst and impurities |
| Coupling agent-mediated esterification | DCC or similar, aprotic solvent, room temp to reflux | Chromatography or distillation | High yield, mild conditions | Cost of reagents, side product removal |
| Enzymatic esterification | Lipase catalysts, mild conditions | Chromatography | Environmentally friendly | Limited scalability |
Research Findings and Practical Considerations
- The esterification reaction is typically high yielding when molar ratios of 2-(2-butoxyethoxy)ethanol to acid are near 1:1, minimizing excess reagents and side reactions.
- The presence of trifluoromethyl substituents on the aromatic amine affects the electronic properties, potentially influencing reactivity and requiring optimization of reaction conditions.
- Distillation under reduced pressure is essential to prevent thermal decomposition and formation of impurities such as butanal.
- Neutralization of acid catalysts before distillation improves product stability and purity.
- Industrial processes often employ multi-stage distillation with partition wall columns to enhance separation efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate can undergo various chemical reactions, including:
Aminolysis: Reaction with amines can convert the ester into an amide.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Aminolysis: Ammonia or primary/secondary amines.
Major Products Formed
Hydrolysis: 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid and 2-(2-butoxyethoxy)ethanol.
Aminolysis: Corresponding amides.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate is primarily used as a reference standard in pharmaceutical research . It serves as an impurity standard for etofenamate, aiding in the quality control and validation of analytical methods . Additionally, it may be used in toxicological studies to understand the safety profile of etofenamate and its impurities .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Etofenamate (2-(2-Hydroxyethoxy)ethyl ester)
- Key Differences :
- Etofenamate contains a 2-(2-hydroxyethoxy)ethyl group, whereas the target compound substitutes the hydroxyl with a butoxy group.
- The butoxyethoxy side chain enhances lipophilicity (logP ≈ 3.7) compared to etofenamate (logP ≈ 3.1) .
- Etofenamate is pharmacologically active as a topical NSAID, while the target compound lacks documented therapeutic use and is primarily an impurity .
Other Etofenamate Impurities
The target compound is structurally analogous to other etofenamate impurities, such as:
- Impurity D: A dimeric form, 2,2'-oxybis(ethylene) bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate], with a molecular weight of 718.66 g/mol .
- Impurity G: 2-Hydroxyethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate, lacking the butoxyethoxy chain .
| Impurity | Structural Variation | Molecular Weight |
|---|---|---|
| D | Dimeric ester linkage | 718.66 g/mol |
| E | Butoxyethoxy side chain | 437.45 g/mol |
| G | Hydroxyethyl side chain | 343.31 g/mol |
Esters with Similar Pharmacophores
- Antrafenine (2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate): Shares the 2-aminobenzoate core but includes a piperazinyl-quinoline substituent. Exhibits 6–9× higher analgesic potency than glafenine, attributed to the trifluoromethyl group enhancing receptor binding .
- Methyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate derivatives: Simplified analogs with methyl esters show reduced lipophilicity and shorter metabolic half-lives compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- The butoxyethoxy chain increases hydrophobicity , reducing aqueous solubility compared to etofenamate. This property may limit systemic absorption but enhance local retention in topical formulations .
- Stability studies for related esters (e.g., ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate) suggest susceptibility to enzymatic hydrolysis in vivo, particularly at the ester linkage .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(2-butoxyethoxy)ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification or transesterification of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid with 2-(2-butoxyethoxy)ethanol. Key steps include:
- Acid-catalyzed esterification (e.g., H₂SO₄ or DCC/DMAP) under anhydrous conditions .
- Monitoring reaction progress via TLC or HPLC to optimize time and temperature (typically 60–80°C, 12–24 hours).
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Critical Parameters : Excess alcohol improves esterification efficiency, while moisture reduces yield.
Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the ester linkage and trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 369.34 for [M+H]⁺) .
- X-ray Crystallography : For crystalline derivatives, SHELX software resolves bond lengths/angles and packing motifs .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Anti-inflammatory Activity : Analogous esters (e.g., etofenamate) inhibit cyclooxygenase (COX) enzymes, suggesting potential COX-2 selectivity .
- Ion Channel Modulation : Trifluoromethyl-substituted benzoates may interact with ERG potassium channels, as seen with niflumic acid derivatives .
Advanced Research Questions
Q. How can experimental design address discrepancies in biological activity data across studies?
- Approach :
- Dose-Response Analysis : Use standardized assays (e.g., COX inhibition IC₅₀) to compare results across labs .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives from rapid metabolism .
- Control for Impurities : HPLC purity checks (>98%) are critical, as trace byproducts (e.g., hydrolyzed acids) may antagonize activity .
Q. What computational strategies predict the compound’s binding modes to therapeutic targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with COX-2 or ion channels. Focus on the trifluoromethyl group’s hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to validate docking poses .
Q. How do structural modifications (e.g., alkoxy chain length) impact physicochemical properties and bioavailability?
- Experimental Design :
- LogP Measurement : Compare octanol-water partition coefficients of analogs to optimize lipophilicity .
- Permeability Assays : Use Caco-2 cell monolayers to correlate alkoxy chain length with intestinal absorption .
- Thermal Analysis : DSC/TGA identifies melting points and stability for formulation development .
Q. What are the challenges in resolving crystallographic data for this compound, and how can they be mitigated?
- Challenges & Solutions :
- Crystal Polymorphism : Screen solvents (e.g., ethanol/acetone mixtures) to obtain single crystals .
- Disorder in Alkoxy Chains : Use low-temperature (100 K) data collection and SHELXL refinement with restraints for flexible moieties .
Data Contradictions and Validation
Q. Why do some studies report anti-inflammatory activity while others show no effect?
- Analysis :
- Species-Specific Responses : Test human vs. murine COX isoforms to identify interspecies variability .
- Assay Sensitivity : Validate ELISA-based prostaglandin E₂ (PGE₂) quantification against LC-MS for accuracy .
Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
